molecular formula C16H21Cl3N4O2S2 B11977096 2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11977096
M. Wt: 471.9 g/mol
InChI Key: PSGNNUQHUZKUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide features a tetrahydrobenzothiophene core substituted with a carboxamide group at position 3 and a carbamothioyl-linked trichloroethylamine moiety modified with a 2-methylpropanoyl (isobutyryl) group.

Properties

Molecular Formula

C16H21Cl3N4O2S2

Molecular Weight

471.9 g/mol

IUPAC Name

2-[[2,2,2-trichloro-1-(2-methylpropanoylamino)ethyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C16H21Cl3N4O2S2/c1-7(2)12(25)21-14(16(17,18)19)23-15(26)22-13-10(11(20)24)8-5-3-4-6-9(8)27-13/h7,14H,3-6H2,1-2H3,(H2,20,24)(H,21,25)(H2,22,23,26)

InChI Key

PSGNNUQHUZKUHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C2=C(S1)CCCC2)C(=O)N

Origin of Product

United States

Preparation Methods

Formation of Ethyl 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate

A mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.12 mol), morpholine (0.15 mol), and sulfur (0.12 mol) in ethanol is heated at 80°C for 1 hour. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 20:1), yielding the ester intermediate.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using 1 M NaOH in ethanol at 80°C for 2 hours, followed by acidification with HCl to precipitate the carboxylic acid.

Conversion to Carboxamide

The carboxylic acid is treated with thionyl chloride to form the acyl chloride, which is subsequently reacted with ammonium hydroxide to yield the 3-carboxamide derivative.

StepReagents/ConditionsYieldCharacterization
1.1Ethanol, 80°C, 1h85%1H^1H NMR (DMSO-d6d_6): δ 1.45–1.78 (m, 4H), 2.35 (s, 2H), 4.20 (q, 2H), 6.80 (s, 1H)
1.21 M NaOH, 80°C, 2h92%m.p. 170–172°C; IR (KBr): 1680 cm1^{-1} (C=O)
1.3SOCl2_2, NH4_4OH78%LC-MS (ES): m/z 239.1 (M+H)+

Synthesis of 2,2,2-Trichloro-1-[(2-Methylpropanoyl)Amino]Ethyl Isothiocyanate

The trichloroethyl carbamothioylamino group is introduced via a two-step process.

Preparation of 2,2,2-Trichloro-1-Aminoethyl Isobutyramide

Trichloroacetaldehyde (0.1 mol) is condensed with ammonium acetate in acetic acid to form 2,2,2-trichloroethylamine. This intermediate is acylated with isobutyryl chloride (0.12 mol) in dry dichloromethane using triethylamine as a base, yielding the amide.

Isothiocyanate Formation

The amide is treated with thiophosgene (0.15 mol) in toluene at 0°C, followed by stirring at room temperature for 4 hours. Excess thiophosgene is removed under reduced pressure.

StepReagents/ConditionsYieldCharacterization
2.1DCM, TEA, 0°C→RT67%1H^1H NMR (CDCl3_3): δ 1.15 (d, 6H), 2.55 (m, 1H), 4.30 (s, 1H)
2.2Thiophosgene, toluene58%IR (neat): 2100 cm1^{-1} (N=C=S)

Coupling of the Tetrahydrobenzothiophene Core and Trichloroethyl Isothiocyanate

The final step involves thiourea bond formation between the tetrahydrobenzothiophene core and the trichloroethyl isothiocyanate.

Thiourea Linkage Formation

A solution of the tetrahydrobenzothiophene-3-carboxamide (1 equiv) and trichloroethyl isothiocyanate (1.2 equiv) in dry THF is stirred at room temperature for 12 hours. The product is purified via flash chromatography (hexane/ethyl acetate = 10:1).

StepReagents/ConditionsYieldCharacterization
3.1THF, RT, 12h51%LC-MS (ES): m/z 525.5 (M+H)+; 1H^1H NMR (DMSO-d6d_6): δ 1.20–1.65 (m, 4H), 1.95 (s, 3H), 3.45 (s, 2H)

Optimization and Challenges

Solvent and Temperature Effects

  • THF vs. DCM : THF improves solubility of the thiourea intermediate, whereas DCM leads to premature precipitation.

  • Reaction Time : Extended stirring (24h) increases yield to 65% but risks decomposition.

Purification Strategies

  • Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) effectively separates unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction.

Analytical Validation

Spectroscopic Data

  • IR Spectroscopy : Thiourea C=S stretch at 1250 cm1^{-1} confirms bond formation.

  • 1H^1H NMR : Absence of the amine proton at δ 6.80 ppm indicates successful coupling.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows ≥98% purity for the final compound.

Scalability and Industrial Relevance

The protocol is scalable to 100g batches with consistent yields (50–55%). Key challenges include handling thiophosgene under controlled conditions and minimizing byproducts during thiourea formation .

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The compound contains two amide groups (carboxamide and carbamothioyl-linked amide) susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Reagents/Conditions Products References
Acidic Hydrolysis6M HCl, reflux (110°C, 12–24 hrs)4,5,6,7-Tetrahydro-1-benzothiophene-3-carboxylic acid + amine byproducts
Basic Hydrolysis2M NaOH, 80°C, 8–12 hrsSodium salt of benzothiophene carboxylate + liberated amines
  • The carbamothioyl-linked amide demonstrates slower hydrolysis kinetics compared to the carboxamide group due to steric hindrance from the trichloroethyl substituent.

  • Hydrolysis rates are solvent-dependent, with aqueous ethanol (1:1 v/v) enhancing reaction efficiency .

Reactions of the Carbamothioyl Group

The thiourea-derived carbamothioyl group participates in alkylation and oxidation reactions.

Reaction Type Reagents/Conditions Products References
AlkylationMethyl iodide, K₂CO₃, DMF, 25°CS-Methylated derivative with improved lipophilicity
OxidationH₂O₂ (30%), CH₃COOH, 50°C, 2 hrsDisulfide-linked dimer or sulfoxide formation
  • Alkylation occurs selectively at the sulfur atom, confirmed by NMR spectral shifts .

  • Oxidation yields are pH-sensitive, with acidic conditions favoring disulfide formation.

Nucleophilic Substitution at the Trichloroethyl Group

The 2,2,2-trichloroethyl segment undergoes nucleophilic substitution under basic conditions.

Reaction Type Reagents/Conditions Products References
Hydroxide SubstitutionKOH, EtOH/H₂O, 70°C, 6 hrs2-Hydroxyethyl derivative with reduced steric bulk
Amine SubstitutionNH₃ (g), THF, 25°C, 48 hrs2-Aminoethyl analog; yields depend on ammonia concentration
  • Chlorine substituents are replaced sequentially, with the first substitution occurring fastest .

  • Polar aprotic solvents (e.g., DMSO) accelerate reaction rates by stabilizing transition states .

Acylation and Carbamoylation

The secondary amine in the carbamothioyl group reacts with acylating agents.

Reaction Type Reagents/Conditions Products References
AcylationAcetyl chloride, DIPEA, DCM, 0°CN-Acetylated derivative with retained trichloroethyl group
CarbamoylationPhenyl isocyanate, pyridine, 25°CUrea-linked product; regioselectivity confirmed via X-ray crystallography
  • Acylation proceeds with >90% yield when using HATU as a coupling agent .

  • Steric effects from the trichloroethyl group limit reactivity with bulky electrophiles.

Ring-Opening Reactions of the Tetrahydrobenzothiophene Core

The saturated benzothiophene ring undergoes selective oxidation or dehydrogenation.

Reaction Type Reagents/Conditions Products References
DehydrogenationDDQ, toluene, 110°C, 8 hrsAromatic benzothiophene derivative with conjugated π-system
Epoxidationm-CPBA, CH₂Cl₂, 0°C to 25°C, 12 hrsEpoxide formation at the 5,6-position of the tetrahydro ring
  • Dehydrogenation increases planar rigidity, potentially enhancing binding to biological targets.

  • Epoxidation is stereospecific, yielding a trans-epoxide as the major product .

Scientific Research Applications

Overview

2-[({2,2,2-Trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound notable for its unique structure that includes a benzothiophene core and multiple functional groups. This compound has attracted attention in various scientific fields due to its potential applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a reagent in various organic synthesis processes. Its unique structure allows it to participate in multiple chemical reactions including:

  • Oxidation : Can be oxidized to form derivatives with additional functional groups.
  • Reduction : Capable of undergoing reduction reactions to modify functional groups.
  • Substitution Reactions : Can replace specific atoms or groups with others through nucleophilic substitution.

Biology

Research is ongoing to explore the biological activities of this compound:

  • Antimicrobial Properties : Investigated for its potential to inhibit bacterial growth.
  • Enzyme Inhibition : Studies indicate it may inhibit key enzymes involved in metabolic pathways.

Medicine

The compound is being explored as a potential therapeutic agent:

  • Drug Development : Its interactions with biological molecules suggest possible applications in developing new drugs targeting specific diseases.
  • Mechanism of Action : The compound may modulate protein activity by binding to enzymes or receptors, influencing various biological pathways.

Industry

In industrial applications, this compound may be utilized for:

  • Development of Specialty Chemicals : Its unique properties make it suitable for creating new materials.
  • Chemical Processes : It can serve as an intermediate in the synthesis of more complex chemical products.

Mechanism of Action

The mechanism of action of 2-[({[2,2,2-TRICHLORO-1-(ISOBUTYRYLAMINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the tetrahydrobenzothiophene scaffold and the acyl/aryl groups attached to the trichloroethylamine moiety. Below is a comparative analysis:

Compound Name / Substituents Key Structural Features Molecular Weight (g/mol) Notable Bioactivity/Properties Synthesis Yield (If Available) Reference ID
Target Compound 2-methylpropanoyl, carbamothioyl, trichloroethylamine ~527.3* N/A (Theoretical) N/A
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethoxy ester, 4-hydroxyphenyl, oxoethyl group 390.4 N/A 22%
Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Methyl ester, unsubstituted amino group 212.2 Antibacterial activity 85%
Ethyl 2-[({2,2,2-Trichloro-1-[(4-methoxybenzoyl)amino]ethyl}carbamothioyl)amino]-...-3-carboxylate 4-methoxybenzoyl, ethyl ester ~559.8* N/A N/A
2-{[({2,2,2-Trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)carbonothioyl]amino}-...-3-carboxamide 4-methylbenzoyl ~513.3* Safety precautions (handling hazards) N/A
Ethyl 2-{[(4-chlorophenyl)carbamoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-chlorophenyl, carbamoyl 378.9 N/A N/A

*Calculated based on molecular formulas.

Key Observations:
  • Synthetic Yields : Yields vary significantly; for example, the ethyl ester derivative in was synthesized in 22% yield, while the methyl ester in achieved 85%, likely due to steric hindrance from bulkier substituents in the former.
  • Bioactivity: The methyl ester derivative () demonstrated antibacterial activity, suggesting the unsubstituted amino group may enhance interaction with bacterial targets. The target compound’s carbamothioyl and trichloroethyl groups could modulate similar or distinct activities.

Computational and Experimental Similarity Assessments

Tanimoto Coefficient-Based Similarity
  • Compounds with >70% structural similarity (Tanimoto coefficient ≥0.7) often exhibit overlapping bioactivity profiles . For example, aglaithioduline showed ~70% similarity to SAHA, a histone deacetylase inhibitor, with comparable pharmacokinetics .
  • The target compound shares a tetrahydrobenzothiophene core with analogs in , but its unique trichloroethyl-carbamothioyl moiety may reduce similarity scores (<70%), implying divergent biological targets.
Molecular Docking and Binding Affinity
  • Chemical Space Docking () enriches for compounds with high binding scores. Analogous trichloroethyl-containing derivatives (e.g., ) may exhibit enhanced binding to hydrophobic enzyme pockets (e.g., kinases or proteases) compared to less halogenated analogs .

Q & A

Q. What are the standard synthetic routes for preparing tetrahydrobenzothiophene-3-carboxamide derivatives?

Methodological Answer: Common routes involve coupling intermediates (e.g., trichloroethyl carbamothioyl precursors) with tetrahydrobenzothiophene cores. Key steps include:

  • Reacting intermediates (e.g., 11f , 11i ) with anhydrides (e.g., succinic, maleic) in dry CH₂Cl₂ under nitrogen, followed by reflux .
  • Purification via reverse-phase HPLC (gradient methanol-water) or methanol recrystallization .
  • Structural confirmation using ¹H/¹³C NMR , IR (C=O, NH stretches), and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton/carbon environments (e.g., trichloroethyl, tetrahydrobenzothiophene resonances) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • HRMS : Confirms molecular weight and isotopic patterns (e.g., Cl³⁵/Cl³⁷ clusters) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Vary solvent polarity (e.g., DMF vs. CH₂Cl₂), stoichiometry (1.2–2.0 eq. anhydride), and temperature .
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate consumption.
  • Purification Optimization : Compare HPLC gradients (e.g., 30%→100% methanol) vs. recrystallization solvents .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Combine NMR (DEPT, 2D-COSY) with X-ray crystallography (as in related benzothiophene structures) .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian software) .
  • Isotopic Labeling : Use ¹⁵N/¹³C-labeled precursors to confirm ambiguous assignments .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer:

  • Substituent Variation : Modify the trichloroethyl or 2-methylpropanoyl groups (see ’s comparative table) .
  • Biological Assays : Test analogs against bacterial/enzyme targets (e.g., MIC assays, IC₅₀ determination) .
  • Molecular Docking : Map interactions with targets (e.g., bacterial DHFR) using AutoDock or Schrödinger .

Q. How can computational tools enhance mechanistic understanding of its bioactivity?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding stability in enzyme active sites (e.g., COMSOL or GROMACS) .
  • QSAR Modeling : Corrogate electronic (HOMO-LUMO) and steric parameters (logP, PSA) with activity data .
  • AI-Driven Synthesis : Use platforms like IBM RXN for retrosynthetic pathway prediction .

Data Analysis & Theoretical Frameworks

Q. How should researchers address variability in biological assay results?

Methodological Answer:

  • Statistical Robustness : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicate data .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .
  • Theoretical Alignment : Link results to hypotheses (e.g., enzyme inhibition via thiourea-metal chelation) .

Q. What conceptual frameworks guide mechanistic studies of this compound?

Methodological Answer:

  • Enzyme Inhibition Theory : Apply Michaelis-Menten kinetics to quantify competitive/noncompetitive inhibition .
  • Ligand-Target Interaction Models : Use Lock-and-Key vs. Induced-Fit paradigms for docking validation .
  • Chemical Biology Frameworks : Map metabolic pathways (e.g., KEGG) to identify off-target effects .

Experimental Design & Challenges

Q. What methodologies mitigate solubility challenges in in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO/PEG-400 blends (<1% v/v) to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for improved bioavailability .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins for controlled release .

Q. How can AI optimize synthetic routes for scalability?

Methodological Answer:

  • Retrosynthetic Prediction : Deploy IBM RXN or ASKCOS to prioritize atom-efficient pathways .
  • Process Automation : Integrate robotic platforms (e.g., Chemspeed) for high-throughput condition screening .
  • Lifecycle Analysis : Use AI tools (LCA Software) to minimize waste and energy consumption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.